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Compound of Interest

Compound Name: 4-(Aminomethyl)piperidine

Cat. No.: B1205859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
(aminomethyl)piperidine, a key building block in medicinal chemistry. The following sections

detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a

valuable resource for compound identification, characterization, and quality control in research

and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 4-(aminomethyl)piperidine.

¹H NMR Data
The ¹H NMR spectrum of 4-(aminomethyl)piperidine in chloroform-d (CDCl₃) exhibits distinct

signals corresponding to the different protons in the molecule. The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-2', H-6' (axial) ~3.08 d J = 11.7

H-2', H-6' (equatorial) ~2.59 dt J = 12.2, 2.7

-CH₂-NH₂ 2.56 d J = 6.6

H-3', H-5' (axial) ~1.71 m

H-4' ~1.41 m

-NH₂ and -NH- ~1.36 br s

H-3', H-5' (equatorial) ~1.09 qd J = 12.2, 4.2

Note: The assignments are based on typical chemical shifts for similar structures and may

require 2D NMR for definitive confirmation. The broad singlet at ~1.36 ppm is likely due to the

exchangeable protons of the primary and secondary amines.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

following are the predicted chemical shifts for 4-(aminomethyl)piperidine.

Assignment Chemical Shift (ppm)

C-2', C-6' 46.5

-CH₂-NH₂ 46.2

C-4' 39.8

C-3', C-5' 31.6

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies functional groups within a molecule based on the absorption of

infrared radiation. The FT-IR spectrum of 4-(aminomethyl)piperidine shows characteristic

peaks corresponding to its amine and aliphatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3365 N-H stretching (asymmetric) Medium

3287 N-H stretching (symmetric) Medium

2923 C-H stretching (asymmetric) Strong

2851 C-H stretching (symmetric) Strong

1595 N-H scissoring (primary amine) Medium

1448 C-H bending Medium

1308 C-N stretching Medium

884 CH₂ rocking Medium

Note: The peak assignments are based on a detailed vibrational analysis study.

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of 4-
(aminomethyl)piperidine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 4-(aminomethyl)piperidine in

about 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-

to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ

7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol
Sample Preparation: As 4-(aminomethyl)piperidine is a liquid at room temperature, the

spectrum can be obtained from a neat sample. Place a drop of the compound between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the prepared sample in the spectrometer and record the sample spectrum. The

instrument will automatically ratio the sample spectrum against the background.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
(aminomethyl)piperidine.
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Caption: Spectroscopic Analysis Workflow for 4-(Aminomethyl)piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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piperidine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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